Phenpromethamine hydrochloride

Beschreibung

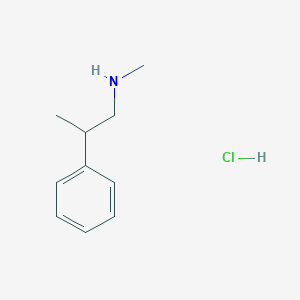

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-methyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHDRLTXPGYYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975089 | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-39-1, 93-88-9 | |

| Record name | Phenpromethamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91L40I3N18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Phenpromethamine Hydrochloride

Sympathomimetic Properties and Adrenergic Activity

Phenpromethamine (B196092) hydrochloride is classified as a sympathomimetic amine, a class of stimulant compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. wikipedia.org The primary endogenous agonists of the sympathetic nervous system are catecholamines such as epinephrine, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Sympathomimetic drugs can exert their effects through various mechanisms, including the direct activation of postsynaptic receptors, the blockage of the breakdown and reuptake of specific neurotransmitters, or by stimulating the production and release of catecholamines. wikipedia.org

The sympathomimetic actions of Phenpromethamine hydrochloride are primarily indirect. uobabylon.edu.iq This means its effects are dependent on the release of endogenous catecholamines from nerve endings. uobabylon.edu.iq Specifically, it acts as a releasing agent for norepinephrine and dopamine. wikipedia.org By increasing the concentration of these neurotransmitters in the synaptic cleft, this compound activates adrenergic receptors, leading to a cascade of physiological responses characteristic of sympathetic nervous system stimulation. These effects can include increases in heart rate, blood pressure, and alertness. wikipedia.org The adrenergic activity of this compound is a direct consequence of its ability to modulate the levels of norepinephrine and dopamine, which then act on their respective adrenergic receptors throughout the body. nih.gov

Neurotransmitter Systems Modulation

Norepinephrine–Dopamine Releasing Agent (NDRA) Activity

This compound is categorized as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org NDRAs are a class of drugs that induce the release of norepinephrine and dopamine from presynaptic neurons in the brain and body. wikipedia.org This class of compounds includes other well-known stimulants like amphetamine and methamphetamine. wikipedia.org The mechanism of action involves the interaction with and reversal of the normal function of monoamine transporters. derangedphysiology.com

Interactions with Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)

The primary molecular targets of this compound are the norepinephrine transporter (NET) and the dopamine transporter (DAT). wikipedia.orgnih.gov These transporters are transmembrane proteins responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. nih.gov

Phenpromethamine, like other NDRAs, is a substrate for these transporters. nih.gov It is taken up into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine and reverses the direction of transport by the NET and DAT. This leads to a significant efflux of these neurotransmitters from the neuron into the synapse, independent of normal nerve impulses. nih.gov This increased concentration of norepinephrine and dopamine in the synapse enhances neurotransmission and produces the characteristic stimulant effects. nih.gov

Absence of Reported Serotonin (B10506) Activity

While this compound demonstrates robust activity as a norepinephrine and dopamine releasing agent, there is a notable absence of significant reported direct activity on the serotonin system. The primary mechanism of action for amphetamine-like stimulants is focused on the dopamine and norepinephrine systems. nih.govnih.gov While some indirect effects on serotonin have been observed with high doses of similar compounds like methamphetamine, the principal pharmacological action of NDRAs like Phenpromethamine is not mediated through the serotonin transporter (SERT). nih.gov Studies investigating the interaction of various amphetamine analogs with monoamine transporters have shown a much higher affinity and activity at DAT and NET compared to SERT. ub.edu This selectivity for the catecholaminergic systems is a defining characteristic of this class of stimulants.

Enzyme Inhibition Studies

Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP2D6, CYP3A4)

In vitro studies have been conducted to evaluate the potential of various amine stimulants, including Phenpromethamine (referred to as N,β-dimethylphenethylamine in the study), to inhibit the activity of major cytochrome P450 (CYP) isozymes, which are crucial for the metabolism of a wide range of drugs. nih.gov One such study investigated the inhibitory effects on CYP2D6 and CYP3A4. nih.gov

The findings indicated that Phenpromethamine is a relatively strong inhibitor of CYP2D6. nih.gov In contrast, its inhibitory effect on CYP3A4 was found to be significantly weaker. nih.gov The results of this in vitro study suggest that Phenpromethamine has the potential to participate in drug-dietary supplement interactions, particularly with substances metabolized by CYP2D6. nih.gov

| CYP Isozyme | Inhibitory Effect of Phenpromethamine (N,β-dimethylphenethylamine) | IC50 Value (μM) |

|---|---|---|

| CYP2D6 | Relatively Strong Inhibition | 2-12 |

| CYP3A4 | Weak Inhibition (less than 20-55% inhibition at 100 μM) | Not Determined |

Receptor Binding Profiles and Affinity Studies (e.g., Alpha and Beta-Adrenergic Receptors)

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent whose pharmacological effects are mediated through its interaction with the adrenergic system. As a phenethylamine (B48288) derivative, its mechanism of action involves the release of monoamines such as norepinephrine and dopamine. While direct receptor binding affinity studies (providing Ki values) for this compound are not extensively available in publicly accessible literature, the functional activity of structurally related compounds at adrenergic receptors has been characterized. These studies provide valuable insights into the potential receptor interaction profile of phenpromethamine.

Research into phenethylamine analogues found in food supplements has shed light on their activity at human adrenergic receptors. These compounds are structurally similar to endogenous catecholamines like adrenaline and noradrenaline, as well as other stimulants like amphetamine, all of which exert their effects through adrenergic receptors (ADRs) and the human trace amine-associated receptor 1 (TAAR1).

A significant in vitro study systematically evaluated the activating properties of a range of phenethylamine analogues on human ADR subtypes α₁, α₂, β₁, and β₂. While phenpromethamine itself was not explicitly tested, the study included β-methylphenethylamine and a compound referred to as dimethylphenethylamine, which are structurally very similar. The findings from this research offer the most proximate data to understand the potential interactions of phenpromethamine with adrenergic receptors.

The study revealed that several phenethylamine analogues act as agonists at various α₁- and β-adrenergic receptor subtypes. The potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds were determined, indicating their ability to activate these receptors and elicit a cellular response.

For instance, at the α₁-adrenergic receptors, compounds like p-synephrine and halostachine (B1311133) showed agonist activity at the α₁ₐ, α₁ₑ, and α₁D subtypes. At the β-adrenergic receptors, isopropyloctopamine and higenamine (B191414) demonstrated strong agonistic properties at the ADRβ₁ subtype, while higenamine was also a partial agonist at the ADRβ₂ subtype.

The data for dimethylphenethylamine showed it acted as a weak agonist for ADRα₁ₑ and ADRα₁D. Specifically, for the ADRα₁ₑ subtype, it had an EC₅₀ value of 6.1 µM with an efficacy (Eₘₐₓ) of 19%. For the ADRα₁D subtype, the EC₅₀ was 8.4 µM with an Eₘₐₓ of 7.9%. nih.gov The study also noted that β-methylphenethylamine was among the most potent agonists for the human trace amine-associated receptor 1 (TAAR1), with an EC₅₀ of 2.1 µM and an Eₘₐₓ of 77%. nih.gov

While these findings are for related compounds, they suggest that this compound likely interacts with adrenergic receptors, contributing to its sympathomimetic effects. The N-methyl and β-methyl substitutions on the phenethylamine backbone would influence the specific binding affinity and functional activity at the various adrenergic receptor subtypes. Further direct binding and functional assays on this compound are necessary to definitively characterize its receptor binding profile.

Below is a data table summarizing the functional activity of dimethylphenethylamine, a compound structurally related to phenpromethamine, at human α₁-adrenergic receptor subtypes.

| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

|---|---|---|---|

| α₁ₑ | 6.1 | 19 | nih.gov |

| α₁D | 8.4 | 7.9 | nih.gov |

In Vitro and in Vivo Pharmacological Investigations

Cellular and Subcellular Mechanisms of Action

Phenpromethamine (B196092) functions as a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA). Its primary mechanism of action involves inducing the release of these catecholamines from presynaptic nerve terminals. In vitro studies using rat brain synaptosomes have quantified its potency in this regard. The half-maximal effective concentration (EC₅₀) values for phenpromethamine-induced release of norepinephrine (B1679862) and dopamine (B1211576) were determined to be 154 nM and 574 nM, respectively. The compound did not show significant activity on serotonin (B10506) release. This pharmacological profile indicates a preferential action on the norepinephrine and dopamine systems.

| Neurotransmitter | EC₅₀ (nM) | Preparation | Reference |

|---|---|---|---|

| Norepinephrine | 154 | Rat Brain Synaptosomes | |

| Dopamine | 574 | Rat Brain Synaptosomes |

Organ-Specific Pharmacological Effects

As a sympathomimetic agent, phenpromethamine is expected to exert effects on the cardiovascular system, characteristic of increased adrenergic stimulation. While specific in vivo studies detailing the pressor effects, and changes in heart rate and blood pressure following phenpromethamine administration are not extensively documented in recent literature, its mechanism as a norepinephrine releasing agent suggests it would likely lead to an increase in blood pressure and heart rate. The release of norepinephrine into the synaptic cleft would lead to the activation of adrenergic receptors on cardiovascular tissues, resulting in physiological responses such as vasoconstriction and increased cardiac output.

The ability of phenpromethamine to induce the release of dopamine and norepinephrine in the brain underlies its classification as a central nervous system (CNS) stimulant. Increased levels of these neurotransmitters in key brain regions are associated with heightened alertness, improved attention, and increased locomotor activity. Although specific in vivo studies quantifying the stimulant effects of phenpromethamine on behavior are limited, its neurochemical profile is consistent with other CNS stimulants like amphetamine.

The vasoconstrictor properties of phenpromethamine are a direct consequence of its ability to release norepinephrine. Norepinephrine acts on α-adrenergic receptors located on the smooth muscle of blood vessels, leading to their contraction and a subsequent narrowing of the vessel lumen. This effect contributes to the expected increase in blood pressure. Formerly, phenpromethamine was utilized as a nasal decongestant, a clinical application that directly capitalized on its local vasoconstrictor effects to reduce swelling of the nasal mucosa.

Comparative Pharmacological Studies with Related Phenethylamines

Phenpromethamine shares a core chemical structure with other phenethylamines, such as amphetamine and methamphetamine, which also act as monoamine releasing agents. A comparative analysis of their pharmacological profiles reveals nuances in their mechanisms and potencies.

Phenpromethamine is the N-methyl derivative of β-methylphenethylamine and the β-methyl derivative of N-methylphenethylamine. Like amphetamine, phenpromethamine is a norepinephrine-dopamine releasing agent. However, the relative potencies for norepinephrine and dopamine release can differ among these compounds, leading to distinct physiological and behavioral effects. For instance, while both phenpromethamine and amphetamine primarily target norepinephrine and dopamine release, the specific ratios of their releasing activity can influence their stimulant and cardiovascular profiles.

| Compound | Primary Mechanism | Neurotransmitter Selectivity | Key Structural Feature |

|---|---|---|---|

| Phenpromethamine | Norepinephrine-Dopamine Releasing Agent | NE > DA | N-methyl and β-methyl substituted phenethylamine (B48288) |

| Amphetamine | Norepinephrine-Dopamine Releasing Agent | NE ≈ DA | α-methyl substituted phenethylamine |

Comparison with Amphetamine and Methamphetamine

Phenpromethamine, chemically known as N,β-dimethylphenethylamine, is a phenethylamine derivative that shares structural similarities with amphetamine and methamphetamine. wikipedia.org Its pharmacological profile, like that of amphetamine and methamphetamine, is characterized by its interaction with monoamine transporters, leading to stimulant effects. nih.govnih.gov

In vitro studies using rat brain synaptosomes have demonstrated that phenpromethamine acts as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org It is effective at inducing the release of norepinephrine and dopamine with EC₅₀ values of 154 nM and 574 nM, respectively. wikipedia.org The primary mechanism for amphetamines involves inducing the reverse transport of monoamines through their respective transporters (norepinephrine transporter, NET; dopamine transporter, DAT) and inhibiting the vesicular monoamine transporter 2 (VMAT-2). nih.govnih.govresearchgate.net This leads to a significant increase in the synaptic concentrations of these neurotransmitters. nih.gov

Methamphetamine is generally considered more potent than amphetamine in its effects on the central nervous system. ashleytreatment.orgsanalake.com In vitro studies have shown that methamphetamine is more effective than amphetamine at stimulating DAT to release dopamine. nih.govnih.gov At equivalent concentrations, methamphetamine can release five times more dopamine than amphetamine and induces a greater release of intracellular calcium. nih.govnih.gov While direct comparative in vitro data for phenpromethamine against amphetamine and methamphetamine is limited, its action as a norepinephrine and dopamine releaser places it in the same mechanistic class. wikipedia.org

In vivo studies in animals show that many phenethylamine analogs produce behavioral effects similar to amphetamine, such as increased locomotor activity. nih.gov Although direct locomotor studies comparing phenpromethamine with amphetamine and methamphetamine are not detailed in the available literature, related compounds provide insight. The parent compound of phenpromethamine, β-methylphenethylamine (BMPEA), and other analogs produce cardiovascular stimulation and increased locomotor activity that mimics the effects of amphetamine. researchgate.netnih.gov Drug discrimination studies, which assess the subjective effects of drugs, show that dopaminergic stimulants like d-amphetamine fully substitute for d-methamphetamine in trained rats, indicating similar subjective effects. nih.gov Another phenethylamine analog, α-ethylphenethylamine (AEPEA), has been shown to partially substitute for amphetamine in a rat discriminative stimulus procedure, suggesting it may produce some subjective effects akin to amphetamine. nih.gov

Table 1: Comparative In Vitro Monoamine Releaser Potency

| Compound | Norepinephrine Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |

|---|---|---|---|

| Phenpromethamine | 154 wikipedia.org | 574 wikipedia.org | Not Reported wikipedia.org |

| d-Norephedrine (PPA isomer) | 42.1 iiab.me | 302 iiab.me | >10,000 iiab.me |

| l-Norephedrine (PPA isomer) | 137 iiab.me | 1371 iiab.me | >10,000 iiab.me |

Comparison with Phenylpropanolamine (PPA) and other PEA Analogs

Phenylpropanolamine (PPA), also known as norephedrine, is a phenethylamine analog that was previously used as a nasal decongestant and appetite suppressant. nih.govdrugs.com Like phenpromethamine, PPA acts as a monoamine releasing agent, primarily targeting norepinephrine and, to a lesser extent, dopamine. iiab.me In vitro data shows that the various stereoisomers of PPA have different potencies for norepinephrine and dopamine release, but all have negligible effects on serotonin. iiab.me For instance, d-norpseudoephedrine (cathine) is a potent norepinephrine and dopamine releaser with EC₅₀ values of 30.1 nM and 294 nM, respectively. iiab.me Comparatively, phenpromethamine's potency for norepinephrine release (EC₅₀ = 154 nM) is lower than that of the most potent PPA isomers, while its dopamine-releasing potency (EC₅₀ = 574 nM) is within a similar range to some isomers. wikipedia.orgiiab.me

In vivo studies reveal significant pharmacological differences between PPA and other phenethylamines like amphetamine. In studies on locomotor activity in rats, PPA failed to produce a significant increase in locomotion, whereas d-norpseudoephedrine and d-amphetamine caused marked increases. nih.gov This suggests that despite being a monoamine releaser, PPA has a lower central stimulant profile compared to other analogs. nih.gov In drug discrimination studies using amphetamine-trained rats, the stimulus effects of amphetamine only generalized to two of the eight PPA optical isomers, (-)ephedrine and (+)cathine, which were both at least 10 times less potent than amphetamine. nih.gov This indicates that while there are some similarities in their subjective effects, clear differences exist. nih.gov

Other phenethylamine (PEA) analogs found in dietary supplements, such as β-methylphenethylamine (BMPEA), α-ethylphenethylamine (AEPEA), and N,α-diethylphenethylamine (DEPEA), also exhibit amphetamine-like pharmacological properties. nih.gov In vitro, these compounds act as substrate-type releasers at the rat norepinephrine transporter (NET). nih.gov In vivo, they have been shown to cause cardiovascular stimulation similar to amphetamine, although they are generally less potent. nih.gov

Analysis of Reinforcing Effects in Preclinical Models

The reinforcing effects of a substance, which are indicative of its abuse potential, can be evaluated in preclinical models such as self-administration studies. In these paradigms, animals learn to perform a response (e.g., a nose-poke) to receive a drug infusion.

Recent studies have investigated the reinforcing effects of several PEA analogs that are structurally related to phenpromethamine. In a rat self-administration study, animals were trained to self-administer amphetamine, BMPEA (the parent compound of phenpromethamine), AEPEA, and DEPEA. researchgate.netnih.gov The results demonstrated that male rats would self-administer each of the PEA analogs, as indicated by significantly more responses at the active nose-poke hole compared to the inactive one. researchgate.netnih.gov

Dose-response testing revealed differences in the potency of these compounds as reinforcers. Amphetamine produced a classic inverted U-shaped dose-effect curve, with the peak reinforcing effect observed at 0.1 mg/kg/injection. researchgate.netnih.gov AEPEA and DEPEA also showed inverted U-shaped curves, peaking at a higher dose of 0.3 mg/kg/injection. researchgate.netnih.gov BMPEA did not produce an inverted U-shaped function within the tested dose range; instead, active responding increased as the dose was raised to 6 mg/kg/injection. researchgate.netnih.gov These findings suggest that PEA analogs, including the structural precursor to phenpromethamine, possess significant reinforcing effects, which indicates a potential for abuse. nih.govnih.gov

In contrast, studies on phenylpropanolamine (PPA) in humans have indicated that it does not possess amphetamine-like dependence potential. unm.edu In a choice procedure with healthy adult volunteers, a 75 mg dose of PPA was chosen significantly less often than placebo, and unlike amphetamine, it did not increase ratings of drug liking or produce euphoria. unm.edu This further distinguishes the pharmacological profile of PPA from that of more potent stimulant phenethylamines like amphetamine and its analogs. nih.govunm.edu

Table 2: Summary of Preclinical Self-Administration Findings for PEA Analogs

| Compound | Reinforcing Effect Observed | Peak Dose in Dose-Response Curve | Potency Comparison to Amphetamine |

|---|---|---|---|

| Amphetamine | Yes researchgate.netnih.gov | 0.1 mg/kg/injection researchgate.netnih.gov | - |

| α-ethylphenethylamine (AEPEA) | Yes researchgate.netnih.gov | 0.3 mg/kg/injection researchgate.netnih.gov | Less Potent researchgate.netnih.gov |

| N,α-diethylphenethylamine (DEPEA) | Yes researchgate.netnih.gov | 0.3 mg/kg/injection researchgate.netnih.gov | Less Potent researchgate.netnih.gov |

| β-methylphenethylamine (BMPEA) | Yes researchgate.netnih.gov | No peak observed up to 6 mg/kg/injection researchgate.netnih.gov | Less Potent researchgate.netnih.gov |

Toxicological Research and Risk Assessment

Acute and Chronic Toxicity Studies

Comprehensive toxicological data from dedicated acute and chronic studies on phenpromethamine (B196092) hydrochloride are scarce in publicly available scientific literature. Preclinical studies in cats have indicated a pressor effect, suggesting an impact on blood pressure . Regulatory assessments often rely on the broader understanding of the phenethylamine (B48288) class to which it belongs .

There is a significant lack of documented human toxicity data for phenpromethamine hydrochloride. No currently registered therapeutic products contain this substance, which limits the availability of clinical trial data and post-market surveillance information . The understanding of its effects and toxicity in humans is therefore not well-established through direct study.

Due to the limited direct data, the assessment of phenpromethamine's potential for harm is largely based on its chemical structure and relationship to well-studied analogues like methamphetamine and amphetamine. As a member of the phenethylamine family and a primary analogue of methamphetamine, it is presumed to share a similar risk profile .

Concerns are primarily focused on its stimulant properties, with expected side effects mirroring those of other stimulants, such as cardiovascular effects . The inclusion of various phenethylamine analogues in dietary and pre-workout supplements has raised public health concerns, as these compounds may pose significant health risks, including serious cardiovascular complications nih.govresearchgate.net. The detrimental effects of these analogues on the cardiovascular system are thought to result from mimicking the activation of the sympathetic nervous system researchgate.netresearchgate.net.

Table 1: Extrapolated Risks Based on Analogue Compounds

| Analogue Class | Primary Structural Analogue | Anticipated Health Risks | Primary System of Concern |

|---|---|---|---|

| Phenethylamine | Methamphetamine | Psychoactive/Stimulant Effects, Cardiovascular Events | Central Nervous System, Cardiovascular System |

Potential for Abuse and Dependency

The structural relationship of phenpromethamine to amphetamine and its derivatives suggests a potential for abuse and dependence . Psychostimulants as a class are among the most used psychotropic substances globally and can lead to addiction nih.govresearchgate.net. The abuse of stimulants can result in a range of adverse health consequences and compulsive drug-seeking behavior nih.govmhmedical.com.

While specific self-administration studies on this compound are not readily found, research on related phenethylamine (PEA) analogues has demonstrated reinforcing effects in animal models. Studies in rats have shown that certain PEA analogues found in dietary supplements can be self-administered, indicating a potential for abuse liability nih.gov. It is difficult to directly extrapolate these findings to human abuse potential, but they suggest that compounds in this class may have habit-forming properties nih.gov.

Phenpromethamine is considered to have a potential for abuse due to its inherent stimulant properties . As a psychostimulant, it is expected to increase activity in the central nervous system, leading to elevated mood, increased alertness, and arousal nih.gov. These effects are central to the abuse liability of stimulant drugs nih.gov. The World Anti-Doping Agency (WADA) prohibits phenpromethamine, listing it as a non-specified stimulant, which underscores its potential for performance-enhancing use and abuse in sports wada-ama.org. The nonmedical use of prescription stimulants is a significant public health issue, and compounds like phenpromethamine, when found in unregulated products, contribute to this concern nih.gov.

Table 2: Indicators of Abuse Potential for Phenpromethamine

| Factor | Evidence/Indication | Associated Risk |

|---|---|---|

| Chemical Structure | Analogue of methamphetamine and other phenethylamines . | Sharing abuse liability with known potent stimulants. |

| Pharmacological Class | Psychostimulant nih.gov. | Potential to produce euphoria and reinforcing effects, leading to compulsive use. |

| Regulatory Status | Prohibited by the World Anti-Doping Agency (WADA) wada-ama.org. | Recognition of potential for misuse for performance enhancement. |

| Analogue Studies | Animal self-administration studies on related PEA analogues show reinforcing effects nih.gov. | Suggests that compounds in this chemical class can be habit-forming. |

Adverse Event Reporting and Case Studies (where documented, e.g., in relation to supplement use)

There is a lack of specific, documented adverse event reports or case studies directly and solely implicating this compound in the scientific literature. However, the context of its presence in dietary and sports supplements is a significant cause for concern. These supplements are associated with adverse events that span all levels of severity and affect various organ systems direct-ms.org.

Phenpromethamine has been identified in products where it was not listed on the label, creating a risk of inadvertent consumption and potential harm . The use of dietary supplements containing undisclosed amphetamine-like additives has been linked to serious adverse events nih.gov. For instance, a case of hemorrhagic stroke was associated with a dietary supplement containing β-methylphenethylamine (BMPEA), another phenethylamine analogue nih.gov. While this case does not directly involve phenpromethamine, it highlights the potential dangers of consuming supplements containing structurally related stimulants. Post-market surveillance and adverse event reporting systems are crucial for identifying safety issues with dietary supplements, but are often reliant on voluntary reporting, which can be inconsistent direct-ms.orgnih.gov.

Risk Assessment in Specific Populations (e.g., Athletes, General Public via supplements)

The assessment of risk associated with this compound for specific populations, such as athletes and the general public, is significantly hampered by a lack of comprehensive toxicological and clinical safety data. The substance has not been approved for oral consumption, and its history is limited to its use as a nasal decongestant in an inhaler format, which was withdrawn from the market decades ago. jwatch.orgwikipedia.orgwashingtondcinjurylawyers.com The risks associated with its oral ingestion, particularly in the contexts of athletic performance enhancement and weight loss, are therefore largely uncharacterized.

Athletes

For athletes, the primary risk of using supplements containing phenpromethamine is a potential anti-doping rule violation. Phenpromethamine is explicitly listed as a prohibited substance by the World Anti-Doping Agency (WADA). wikipedia.org Stimulants are banned in-competition because they can enhance performance by increasing alertness, reducing fatigue, and activating the cardiovascular system. An athlete who tests positive for a prohibited substance like phenpromethamine faces sanctions, regardless of whether the ingestion was intentional. The presence of undisclosed or mislabeled ingredients in dietary supplements is a known risk for athletes. nih.gov

The pharmacological properties of phenpromethamine as a norepinephrine-dopamine releasing agent suggest that it could pose health risks to athletes, particularly during strenuous physical activity. wikipedia.org The increase in heart rate and blood pressure that can be induced by stimulants may elevate the risk of adverse cardiovascular events. mazums.ac.ir

General Public via Supplements

The general public may be exposed to phenpromethamine through the consumption of dietary supplements marketed for weight loss and sports performance. washingtondcinjurylawyers.com A significant concern is that these supplements often contain a cocktail of unapproved and prohibited stimulants, and the safety of these combinations has not been studied in humans. washingtondcinjurylawyers.comresearchgate.net Research has identified phenpromethamine in several over-the-counter supplements, sometimes in combination with other stimulants like deterenol, oxilofrine, and octodrine. washingtondcinjurylawyers.comresearchgate.net

The oral consumption of phenpromethamine is considered unsafe, as its effects when taken systemically have not been adequately studied. washingtondcinjurylawyers.commazums.ac.ir The dangers of ingesting this compound are unknown. washingtondcinjurylawyers.com Stimulants, in general, can pose risks of heart attack, stroke, and other serious cardiovascular problems. mazums.ac.ir The lack of regulatory approval and scientific evidence to support its use in supplements raises significant public health concerns. washingtondcinjurylawyers.com

Detailed Research Findings

A 2021 study published in Clinical Toxicology investigated the presence of various stimulants in dietary supplements sold in the United States. washingtondcinjurylawyers.comresearchgate.net The study analyzed 17 brands of supplements and found phenpromethamine in four of them. The quantities of phenpromethamine detected per recommended serving size ranged from 1.3 mg to 20 mg. washingtondcinjurylawyers.comresearchgate.net This study was the first to confirm and quantify the presence of phenpromethamine in supplements.

The following table summarizes the findings for phenpromethamine and other stimulants detected in the aforementioned study:

Stimulants Detected in Dietary Supplements

| Stimulant | Number of Brands Detected In (out of 17) | Range of Quantities per Serving |

|---|---|---|

| Deterenol | 13 | 2.7 mg to 17 mg |

| Phenpromethamine | 4 | 1.3 mg to 20 mg |

| Beta-methylphenylethylamine (BMPEA) | Not specified in all sources | 5.7 mg to 92 mg |

| Octodrine | Not specified in all sources | 18 mg to 73 mg |

| Oxilofrine | Not specified in all sources | 18 mg to 55 mg |

Data sourced from a 2021 study in Clinical Toxicology. washingtondcinjurylawyers.comresearchgate.net

Pharmacological data from studies on rat brain synaptosomes indicate that phenpromethamine acts as a norepinephrine-dopamine releasing agent. The following table details its half-maximal effective concentration (EC50) values:

Pharmacological Activity of Phenpromethamine

| Neurotransmitter | EC50 Value (nM) |

|---|---|

| Norepinephrine (B1679862) | 154 |

| Dopamine (B1211576) | 574 |

Data from studies on rat brain synaptosomes. wikipedia.org

It is crucial to note that these are preclinical data, and the direct toxicological impact on humans from oral ingestion remains unknown. The absence of robust toxicological studies, including assessments of acute and chronic toxicity, genotoxicity, and carcinogenicity, makes a formal risk assessment challenging. The primary risk identified is the unknown safety profile of a substance unapproved for oral use being illicitly included in dietary supplements.

Analytical Methodologies for Detection and Quantification in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of Phenpromethamine (B196092) hydrochloride. Techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about the compound's functional groups, molecular weight, fragmentation patterns, and the connectivity of its atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Phenpromethamine hydrochloride exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The hydrochloride salt form influences the spectrum, particularly in the regions associated with the amine group.

Key characteristic absorption bands for this compound are detailed in the table below. The broad band in the 2700-2250 cm⁻¹ region is indicative of the secondary amine salt (R₂NH₂⁺). The peaks in the aromatic region confirm the presence of the phenyl group, with specific absorptions for C-H stretching and C=C ring stretching. The aliphatic C-H stretching and bending vibrations are also clearly distinguishable.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080-3030 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H Stretch (CH₃, CH₂, CH) |

| ~2700-2250 | Broad, Strong | Secondary Amine Salt (R₂NH₂⁺) Stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1470-1440 | Medium | Aliphatic C-H Bend (CH₃, CH₂) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For Phenpromethamine, which is a positional isomer of methamphetamine, mass spectrometry plays a crucial role in its identification. caymanchem.com The electron ionization (EI) mass spectrum of Phenpromethamine is nearly identical to that of methamphetamine, presenting a significant analytical challenge that often requires chromatographic separation for definitive identification.

The fragmentation pattern is dominated by the alpha-cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. The base peak is typically observed at m/z 58. This fragment corresponds to the [CH₃-CH=NH-CH₃]⁺ ion, resulting from the cleavage of the bond between the propyl side chain and the phenyl group. Other significant fragments arise from the loss of various neutral species from the molecular ion.

Table 2: Major Mass Spectral Fragments of Phenpromethamine

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 58 | 100 | [C₃H₈N]⁺ |

| 91 | 40-60 | [C₇H₇]⁺ (Tropylium ion) |

| 149 | 5-15 | [C₁₀H₁₅N]⁺ (Molecular Ion) |

| 65 | 10-20 | [C₅H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. ¹H NMR (proton NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the this compound molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine (CH) and methylene (B1212753) (CH₂) protons of the propyl chain, and the methyl (CH₃) protons. The chemical shifts and coupling patterns are characteristic of the molecule's structure. The protons on the phenyl ring typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The protons of the aliphatic chain appear more upfield, with their chemical shifts and multiplicities determined by their neighboring protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.00-3.20 | Multiplet | 1H | Methine proton (-CH-) |

| ~2.80-2.95 | Multiplet | 2H | Methylene protons (-CH₂-N) |

| ~2.60 | Singlet | 3H | N-Methyl protons (-N-CH₃) |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities, isomers, and other substances. These techniques are also the foundation for the quantitative analysis of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of amine hydrochlorides like this compound.

A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter for achieving good peak shape and retention for ionizable compounds. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the phenyl group (typically around 210-220 nm).

Table 4: Example of a Reverse-Phase HPLC Method for Phenethylamine (B48288) Analogs

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. Phenpromethamine, typically after conversion to its more volatile free base form, is amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the carrier gas and the stationary phase coated on the column wall. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a mass spectrum for identification. As noted earlier, the mass spectrum of Phenpromethamine is very similar to that of its isomer, methamphetamine, making chromatographic separation by GC essential for their differentiation. caymanchem.com

Table 5: Typical GC-MS Parameters for the Analysis of Phenethylamine Isomers

| Parameter | Condition |

|---|---|

| GC Column | Phenyl-methyl polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective screening technique for the qualitative identification of drugs like phenpromethamine. This method operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). libretexts.org

In the context of screening for phenpromethamine and other amine-containing stimulants, a typical TLC procedure involves the following steps:

Sample Application : A small amount of the extracted sample solution is spotted onto a starting line on the TLC plate. libretexts.org

Development : The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate via capillary action, carrying the sample components with it at different rates. libretexts.org For basic compounds like phenpromethamine, a polar organic developing solvent containing a small amount of ammonium (B1175870) hydroxide (B78521) is often used to ensure good separation and spot shape. google.com

Visualization : After the solvent front nears the top of the plate, the plate is removed and dried. Since many stimulants are not visible to the naked eye, various visualization techniques are employed. This can include viewing the plate under UV light (typically at 254 nm) if the compound is UV-active or spraying the plate with a chemical reagent, such as ninhydrin, which reacts with primary and secondary amines to produce colored spots. libretexts.org

The migration distance of a compound relative to the solvent front is known as the Retention Factor (Rf value). This value can be compared to that of a known standard run on the same plate to tentatively identify the substance. While TLC is an excellent tool for rapid screening, it is generally considered a qualitative or semi-quantitative method and requires confirmation by more specific techniques. nih.gov

Method Validation and Quality Control in Research Settings

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the quantification of this compound must be thoroughly validated. jddtonline.info Method validation is a requirement for any data submitted to regulatory agencies and is a cornerstone of quality control in analytical research. demarcheiso17025.com The process adheres to guidelines set by international bodies such as the International Conference on Harmonisation (ICH). demarcheiso17025.com

Key validation parameters are assessed to demonstrate that an analytical method is suitable for its intended purpose. jddtonline.info These parameters ensure the quality, reliability, and consistency of the analytical data.

Interactive Table: Key Parameters of Analytical Method Validation

| Validation Parameter | Description | Purpose in Phenpromethamine Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. | Ensures that the signal measured is from phenpromethamine and not from other stimulants or supplement ingredients. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Confirms a direct relationship between the concentration of phenpromethamine and the instrument's response, allowing for accurate quantification. |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a spiked matrix. | Demonstrates that the measured amount of phenpromethamine is correct and not subject to systemic error. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Measures the random error of the method, ensuring that repeated measurements of the same sample yield similar results. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the concentration boundaries within which the method is considered reliable for quantifying phenpromethamine. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determines the minimum concentration of phenpromethamine that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com | Establishes the minimum concentration of phenpromethamine that can be measured with acceptable reliability. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Provides an indication of the method's reliability during normal usage and transfer between different laboratories or instruments. |

Quality control in research settings involves the routine use of validated methods, system suitability tests to ensure instrument performance, and the analysis of control samples to monitor the ongoing accuracy and precision of the analytical process. demarcheiso17025.com

Detection in Biological Matrices and Complex Mixtures (e.g., Dietary Supplements)

Phenpromethamine has been identified as an undeclared and prohibited ingredient in weight loss and sports supplements. nih.govwashingtondcinjurylawyers.com These products represent highly complex mixtures containing various stimulants, botanical extracts, and other active ingredients, which makes the detection of a single compound challenging.

A 2021 study published in Clinical Toxicology confirmed the presence of phenpromethamine in dietary supplements sold in the United States. washingtondcinjurylawyers.com The analysis of 17 different supplement brands revealed that phenpromethamine was one of nine prohibited stimulants detected. nih.govtandfonline.com The researchers utilized advanced analytical techniques, including ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (Quadrupole-Orbitrap MS and Quadrupole Time-of-Flight MS), to unambiguously identify and quantify the compounds. nih.govtandfonline.comresearchgate.net

These high-resolution mass spectrometry methods are essential for analyzing complex matrices as they provide high sensitivity and specificity, allowing for the confident identification of compounds even at low concentrations and distinguishing them from other structurally similar substances. nih.govchromatographyonline.com

The findings from the study highlighted not only the presence of phenpromethamine but also its inclusion in "cocktails" with other prohibited stimulants. nih.govwashingtondcinjurylawyers.com The amount of phenpromethamine detected varied significantly between products.

Interactive Table: Prohibited Stimulants Detected in Dietary Supplements Alongside Phenpromethamine (2021 Study)

| Compound Detected | Phenpromethamine Quantity per Serving | Other Prohibited Stimulants Found in the Same Study |

| Phenpromethamine | 1.3 mg to 20 mg | Deterenol |

| Oxilofrine | ||

| Octodrine | ||

| Beta-methylphenylethylamine (BMPEA) | ||

| 1,3-Dimethylamylamine (1,3-DMAA) | ||

| 1,4-Dimethylamylamine (1,4-DMAA) | ||

| 1,3-Dimethylbutylamine (1,3-DMBA) | ||

| Higenamine (B191414) | ||

| Source: Cohen P, et al. Clinical Toxicology. 2021. nih.gov |

The detection of these stimulants in complex biological matrices, such as urine or blood for anti-doping control, follows similar principles. It requires extensive sample preparation to extract the analytes from the matrix, followed by analysis using highly sensitive and specific instrumentation like LC-MS/MS to achieve the required low detection limits. nih.gov

Reference Standards and Traceability in Analytical Research

The foundation of accurate and reliable analytical chemistry is the use of high-quality reference standards. In the analysis of this compound, a reference standard is a highly purified and well-characterized substance against which unknown samples are compared for both identification and quantification.

There is a hierarchy of reference standards used in research:

Primary Reference Standards : These are standards of the highest purity, established by official pharmacopeias (e.g., USP, EP) or national metrology institutes. usp.org They are rigorously tested and considered to have the highest level of accuracy and traceability without the need for comparison to other standards. usp.org

Secondary Reference Standards (or Working Standards) : These standards are characterized by comparison to a primary reference standard. who.int They are used for routine quality control and analysis, providing a direct traceability link back to the primary standard. who.int

Traceability is the concept of linking a measurement result back to a stated reference, such as an SI unit or a certified reference material, through an unbroken chain of comparisons, all having stated uncertainties. The use of certified reference standards from globally recognized bodies like the United States Pharmacopeia (USP) ensures a high degree of analytic rigor and confidence in the accuracy of results. usp.org

For the quantitative analysis of phenpromethamine, such as determining its concentration in a dietary supplement, a certified reference standard of known purity and concentration is indispensable. The instrument's response to the reference standard is used to create a calibration curve, which then allows for the calculation of the compound's concentration in the unknown sample. Without this traceable standard, any quantitative result would be arbitrary and unreliable. This ensures that results from different laboratories can be compared with confidence, which is critical for regulatory enforcement and scientific research.

Regulatory and Ethical Considerations in Research

Regulatory Status and Scheduling in International Jurisdictions

The legal standing of Phenpromethamine (B196092) is not uniform across the globe, reflecting different national and international approaches to psychoactive substance control.

World Anti-Doping Agency (WADA): As a stimulant, Phenpromethamine is explicitly banned by the World Anti-Doping Agency. It is included on the Prohibited List, making its use in competitive sports a violation of anti-doping regulations. This list is the cornerstone of the World Anti-Doping Code and is updated at least annually.

Germany: In Germany, Phenpromethamine is controlled under the Narcotic Drugs Act (Betäubungsmittelgesetz or BtMG). wikipedia.org This legislation regulates the traffic and possession of controlled substances. Specifically, Phenpromethamine is listed in "Anlage I" (Schedule I) of the Act, which designates substances as "non-tradable." wikipedia.org This is the most restrictive schedule, and substances listed here can only be accessed for scientific or other public interest purposes through a special permit from the authorities. wikipedia.org

Australia: Australia manages medicines and poisons through a national classification system known as the Poisons Standard, or the Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP). podiapaedia.orghealthdirect.gov.autga.gov.auwikipedia.org This standard categorizes substances into different schedules to regulate their availability based on public health risk. podiapaedia.orghealthdirect.gov.au Phenpromethamine is explicitly listed in the Poisons Standard, subjecting it to regulatory controls regarding its accessibility and use. fao.orgglobaltobaccocontrol.org The scheduling of a substance dictates the level of control over its availability, from over-the-counter sales to prescription-only access or prohibition for research purposes only. podiapaedia.orgraps.org

| Jurisdiction | Regulatory Body/Legislation | Status |

|---|---|---|

| International (Sport) | World Anti-Doping Agency (WADA) | Prohibited |

| Germany | Betäubungsmittelgesetz (BtMG) | Controlled (Anlage I) |

| Australia | Poisons Standard (SUSMP) | Scheduled/Controlled |

Ethical Implications of Research on Unapproved or Banned Substances

Research involving substances that are unapproved for therapeutic use or are outright banned carries significant ethical weight. The scientific community must adhere to stringent principles to ensure that research is conducted responsibly.

Informed consent is a foundational ethical principle in all human research, and its importance is magnified when studying unapproved or banned substances. wikipedia.org It is a process that requires researchers to disclose all relevant information about a study to potential participants. nsw.gov.au This includes the study's purpose, procedures, potential risks and benefits, and any available alternative treatments. bfarm.de

For research on psychoactive substances, ensuring full comprehension can be challenging. tga.gov.au The process must be meticulous, ensuring that participants understand the experimental nature of the substance and the potential for unknown risks. nsw.gov.auluther-lawfirm.com A valid informed consent must be competent, voluntary, and comprehensible, and it is the researcher's duty to facilitate this understanding. Participants must also be clearly informed of their right to withdraw from the study at any time without penalty. bfarm.de Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) play a crucial role in reviewing and approving research proposals to ensure that the informed consent process is robust and ethically sound. nsw.gov.aubfarm.de

Vulnerable populations are groups that may require extra consideration and protection in research due to their life circumstances. business.gov.au This can include individuals with substance use disorders, who may be socially marginalized or have comorbid psychiatric conditions. abf.gov.au When conducting research on substances like Phenpromethamine hydrochloride, which may have abuse potential, it is paramount to safeguard these individuals from further harm or exploitation. abf.gov.au

Ethical research practice demands that investigators implement additional safeguards to protect vulnerable participants. This involves ensuring that their participation is truly voluntary and that they have the capacity to consent. abf.gov.au Researchers must be mindful of the potential for therapeutic misconception, where participants might wrongly believe the study's purpose is to provide treatment. abf.gov.au The inclusion of vulnerable populations in research is necessary to understand the effects of substances on those most likely to be affected, but it must be done with the utmost care to prevent stigmatization and social harm. abf.gov.au

A central ethical dilemma in this field is the balance between advancing scientific knowledge and protecting the public from potential harm. Research on new psychoactive substances (NPS) is essential for understanding their pharmacological effects, potential for abuse, and any possible therapeutic applications. However, this research can also present risks.

The "Right-to-Try" laws, for example, highlight this tension by allowing terminally ill patients access to investigational drugs outside of clinical trials. tga.gov.au While this respects patient autonomy, it also raises concerns about exposing desperate individuals to unproven treatments with unknown safety profiles. tga.gov.auraps.org Ethically, research on unapproved substances should only proceed when the potential benefits—such as developing new treatments or informing public health policy—are deemed to outweigh the risks to participants and society. unodc.org This risk/benefit assessment is a complex and critical responsibility for researchers and ethics committees. unodc.org

Regulatory Science and its Role in Addressing Emerging Substances

Regulatory science is the discipline of creating new tools, standards, and methods to evaluate the safety, efficacy, quality, and performance of regulated products. It is a critical component in the public health response to emerging substances like novel psychoactive compounds.

The U.S. Food and Drug Administration (FDA) defines regulatory science as a key function that supports its decision-making and policy development. By conducting applied research, regulatory bodies can better understand the challenges posed by new substances and develop evidence-based frameworks for their control. This includes modernizing toxicology to better predict product safety and harnessing diverse data to improve health outcomes. The goal is to enable a timely and effective regulatory response that can adapt to the rapid emergence of new chemical threats.

The rapid proliferation of New Psychoactive Substances (NPS) presents a significant challenge to existing regulatory systems worldwide. wikipedia.org Traditional drug control laws, which often list specific chemical structures, struggle to keep pace with the speed at which clandestine labs can synthesize new, unregulated analogues. podiapaedia.org

Several factors contribute to this challenge:

Speed and Diversity: A vast number of NPS emerge each year, with chemists constantly modifying molecular structures to circumvent existing laws. wikipedia.orgpodiapaedia.org

Information Gaps: When a new substance appears, there is often limited scientific data on its pharmacological and toxicological effects, making it difficult for regulators to assess the public health risk and justify control measures. fao.org

Legal Loopholes: Manufacturers often exploit legal ambiguities, for instance by labeling products as "not for human consumption" to evade consumer safety laws. globaltobaccocontrol.org

Globalized Market: The internet has created a global marketplace for NPS, allowing for rapid dissemination across jurisdictions with varying legal frameworks. globaltobaccocontrol.org

These challenges mean that by the time a specific NPS is identified, studied, and placed under legal control, it may have already been replaced on the market by several new, uncontrolled alternatives. podiapaedia.org This dynamic nature of the NPS market requires more agile and innovative legal responses, such as temporary control orders or broader analogue legislation, to protect public health effectively. podiapaedia.org

Collaborative Approaches between Research, Industry, and Regulatory Bodies

The emergence of this compound in dietary and sports supplements highlights a critical need for robust collaboration between research institutions, the supplement industry, and national and international regulatory bodies. While no specific collaborative frameworks exclusively for this compound have been documented, the overarching strategies to combat the distribution of banned and undeclared substances in consumer products provide a clear model for addressing the challenges posed by this compound.

Effective collaboration is essential for a multi-pronged approach that includes proactive detection, public education, and stringent enforcement. The primary goals of such collaborations are to protect consumer safety, ensure the integrity of sport, and maintain a fair and transparent market for dietary supplements.

Inter-Agency and Cross-Sectoral Collaboration

A coordinated effort between entities such as the World Anti-Doping Agency (WADA) and the U.S. Food and Drug Administration (FDA) is fundamental. WADA's expertise lies in identifying substances with performance-enhancing potential and maintaining the Prohibited List, which serves as an international standard. nih.govscribd.com The FDA, on the other hand, has the authority to regulate the dietary supplement market in the United States, including taking action against adulterated products. justice.govfda.gov

A successful collaborative model would involve:

Information Sharing: WADA can provide the FDA with intelligence on emerging doping trends and substances of concern, such as the initial findings of Phenpromethamine in athlete samples. Conversely, the FDA can share data from their market surveillance and product testing, which may identify new and illicit stimulants being introduced into supplements.

Joint Investigations: Collaborative investigations can be more effective in tracing the manufacturing and distribution chains of products containing undeclared this compound. This can lead to more comprehensive enforcement actions, including product seizures, warning letters, and criminal prosecutions. justice.gov

Harmonization of Standards: Aligning on analytical testing methods and reference standards for this compound ensures consistency and reliability in detection across different laboratories and jurisdictions.

Role of the Research Community

Academic and independent research laboratories play a crucial role in developing and validating analytical methods for detecting novel stimulants like this compound in complex matrices such as dietary supplements. Their research is vital for:

Method Development: Creating sensitive and specific assays to identify and quantify this compound and its metabolites.

Market Surveillance: Conducting independent studies of commercially available supplements to identify the presence of undeclared substances. A 2021 study published in Clinical Toxicology was instrumental in identifying Phenpromethamine and other banned stimulants in several weight loss and sports supplements. fda.govnih.gov

Pharmacological Studies: In a controlled and ethical setting, research into the pharmacological effects of compounds like this compound can provide a scientific basis for their regulation and inclusion on prohibited lists.

Engagement with the Supplement Industry

Engaging the dietary supplement industry is a critical component of a comprehensive strategy. While the presence of undeclared ingredients is often the result of unscrupulous manufacturers, the responsible majority of the industry has a vested interest in maintaining consumer trust and product integrity. Collaborative efforts can include:

Promoting Good Manufacturing Practices (GMPs): Regulatory bodies can work with industry associations to promote and enforce GMPs, which help prevent cross-contamination and the unintentional inclusion of prohibited substances.

Third-Party Certification Programs: Encouraging the use of third-party certification programs that test supplements for banned substances can provide an extra layer of assurance for consumers and athletes.

Educational Initiatives: Jointly developed educational campaigns can inform manufacturers about the risks and legal ramifications of including banned substances in their products and educate consumers on how to choose safe and compliant supplements.

The table below outlines the key stakeholders and their roles in a collaborative approach to managing the risks associated with this compound.

| Stakeholder | Key Roles and Responsibilities |

| Regulatory Bodies (e.g., FDA, WADA) | - Set and enforce regulations. - Maintain prohibited substance lists. - Conduct market surveillance and product testing. - Issue public warnings and take enforcement action. |

| Research Community (e.g., Universities, Anti-Doping Laboratories) | - Develop and validate analytical methods for detection. - Conduct independent research on the prevalence of undeclared ingredients. - Study the pharmacological effects of emerging stimulants. |

| Dietary Supplement Industry | - Adhere to Good Manufacturing Practices (GMPs). - Ensure accurate product labeling and formulation. - Participate in third-party certification programs. - Collaborate with regulators to identify and remove non-compliant products. |

| Healthcare Professionals and Consumer Groups | - Educate patients and consumers about the risks of adulterated supplements. - Report adverse events to regulatory authorities. - Advocate for stronger regulations and consumer protections. |

The status of this compound as a banned substance with a history of being illicitly included in consumer products raises significant regulatory and ethical considerations for any proposed research involving this compound. While there is a lack of specific literature detailing ethical debates surrounding this compound research, general ethical principles for conducting research on substances with abuse potential and performance-enhancing effects are well-established and directly applicable.

Any research involving this compound would need to navigate a complex regulatory landscape and adhere to stringent ethical guidelines to ensure the safety and rights of human participants.

Regulatory Framework

Controlled Substance Regulations: Depending on the jurisdiction, this compound may be classified as a controlled substance due to its stimulant properties. Research would require appropriate licensing and oversight from national drug enforcement agencies.

World Anti-Doping Code: Research with potential implications for athletic performance must consider the regulations set forth by WADA. The World Anti-Doping Code prohibits the administration of banned substances to athletes, and any research in this population would require a Therapeutic Use Exemption (TUE), which is highly unlikely for a substance with no current therapeutic use. nih.gov

Institutional Review Board (IRB) Approval: All research involving human subjects must be reviewed and approved by an independent IRB. The IRB's primary role is to ensure that the research is ethically sound, that risks to participants are minimized, and that participants provide voluntary, informed consent.

Ethical Principles in Research

The core ethical principles of respect for persons, beneficence, and justice, as outlined in the Belmont Report, must guide all research involving this compound.

Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. In the context of this compound research, this would involve:

Informed Consent: Participants must be fully informed about the nature of the substance, its legal status, potential risks, and the purpose of the research before agreeing to participate. The voluntary nature of participation must be emphasized, with no coercion or undue influence.

Confidentiality: Given the legal and social implications of using a banned substance, protecting the confidentiality of participants is paramount.

Beneficence: This principle involves the obligation to maximize potential benefits while minimizing potential harms. For research on this compound, this would require a careful risk-benefit analysis.

Risk Assessment: The potential physical and psychological risks of administering a stimulant with limited safety data would need to be thoroughly assessed.

Benefit Justification: The potential benefits of the research, such as a better understanding of its effects to inform public health and anti-doping efforts, must be clearly articulated and outweigh the potential risks to participants.

Justice: This principle requires the fair distribution of the benefits and burdens of research.

Participant Selection: The selection of research participants should be equitable and not exploit vulnerable populations.

Societal Benefit: The research should be designed to contribute to generalizable knowledge that can benefit society, for instance, by improving the detection of the substance in supplements or understanding its public health impact.

The following table summarizes the key ethical considerations for research on this compound.

| Ethical Principle | Key Considerations for this compound Research |

| Respect for Persons | - Comprehensive informed consent process detailing the substance's nature and risks. - Strict confidentiality protocols to protect participant privacy. - Ensuring voluntary participation without coercion. |

| Beneficence | - Thorough risk assessment of administering a banned stimulant. - Clear justification of the potential scientific and societal benefits. - Measures in place to monitor and manage any adverse events. |

| Justice | - Equitable and non-exploitative recruitment of research participants. - Research design aimed at producing generalizable knowledge for public benefit. - Fair distribution of any potential benefits arising from the research. |

Due to the regulatory and ethical hurdles, research involving the administration of this compound to human subjects is likely to be limited and would require exceptional scientific and societal justification. The majority of research is expected to remain in the analytical and forensic domains, focusing on detection methods and the analysis of seized products.

Future Directions for Academic Research on Phenpromethamine Hydrochloride

Need for Further Comprehensive Human Studies

Currently, there is a significant lack of published, peer-reviewed studies investigating the effects of Phenpromethamine (B196092) hydrochloride in humans. While research on related compounds provides a foundational understanding of potential effects, direct extrapolation is not scientifically rigorous. Comprehensive human studies, conducted under strict ethical guidelines, are necessary to determine the compound's specific physiological and psychological effects. Future research should aim to characterize its impact on cardiovascular, neurological, and cognitive functions. Establishing a clear picture of its human pharmacology is a critical first step in understanding its potential public health implications.

In-depth Investigations into Long-term Effects and Neurotoxicity

The potential for long-term adverse effects, particularly neurotoxicity, is a significant concern for many amphetamine-related compounds. flemingcollege.ca Studies on substances like methamphetamine have demonstrated long-term damage to dopaminergic and serotonergic neurons. flemingcollege.canih.gov Research indicates that an intact and functional dopamine (B1211576) uptake site may be necessary for the development of methamphetamine-induced long-term dopamine depletions. nih.gov Given the structural similarities, it is imperative to conduct in-depth, preclinical investigations into the long-term effects and neurotoxic potential of Phenpromethamine hydrochloride. Such studies should utilize in-vitro cell models and in-vivo animal studies to assess potential for neuronal damage, oxidative stress, and inflammation within key brain regions like the basal ganglia and frontal cortex. nih.gov

Elucidation of Full Pharmacokinetic and Pharmacodynamic Profiles

A complete understanding of any pharmacological agent requires a detailed characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For this compound, this data is largely absent from scientific literature.

Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes a drug. Future research must establish these parameters for this compound to predict its onset, duration of action, and potential for accumulation in the body.

Pharmacodynamics focuses on the mechanism of action at the molecular level. Beta-phenethylamine (β-PEA) and its derivatives are known to interact with monoamine neurotransmitter systems, often by inhibiting uptake or promoting the release of dopamine. nih.govmdpi.com Studies should be designed to elucidate the specific binding affinities of this compound at dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters, as well as its activity at various receptor sites. This will help to precisely classify its pharmacological action and compare it to other well-characterized phenethylamines.

A proposed framework for these research areas is detailed in the table below.

| Research Area | Key Questions to Address | Suggested Methodologies |

| Pharmacokinetics | How is it absorbed? Where does it distribute in the body? What are its primary metabolites? How is it eliminated? | In-vitro metabolism studies (e.g., using liver microsomes), in-vivo animal studies with serial blood/tissue sampling, analytical techniques like LC-MS/MS. |

| Pharmacodynamics | What are its binding affinities for monoamine transporters (DAT, NET, SERT)? Does it act as a releasing agent or a reuptake inhibitor? What are its off-target effects? | Radioligand binding assays, in-vitro uptake/release assays in synaptosomes or cultured cells, receptor profiling screens. |

| Neurotoxicity | Does chronic administration lead to depletion of monoamines? Does it cause neuronal damage in brain regions like the striatum or hippocampus? | Immunohistochemistry to assess neuronal markers, measurement of monoamine levels post-exposure, behavioral tests in animal models. |

| Human Effects | What are the physiological (cardiovascular, etc.) and psychological effects in controlled settings? | Double-blind, placebo-controlled clinical trials (with rigorous ethical oversight) monitoring vital signs, subjective effects, and cognitive performance. |

Development of Rapid and Robust Detection Methods for Illicit Products